BenchChemオンラインストアへようこそ!

1,3,7-trimethyl-9-phenyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione

Physicochemical profiling Hydrogen bonding Blood–brain barrier penetration

1,3,7-Trimethyl-9-phenyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione (CAS 844834-56-6) is a tricyclic xanthine derivative belonging to the tetrahydropyrimido[2,1-f]purinedione class. Its molecular formula is C₁₇H₁₉N₅O₂ with a molecular weight of 325.4 g/mol, an XLogP3-AA of 2.1, zero hydrogen bond donors, and four hydrogen bond acceptors.

Molecular Formula C17H19N5O2
Molecular Weight 325.372
CAS No. 844834-56-6
Cat. No. B2545880
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3,7-trimethyl-9-phenyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione
CAS844834-56-6
Molecular FormulaC17H19N5O2
Molecular Weight325.372
Structural Identifiers
SMILESCC1CN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)C)C4=CC=CC=C4
InChIInChI=1S/C17H19N5O2/c1-11-9-21(12-7-5-4-6-8-12)16-18-14-13(22(16)10-11)15(23)20(3)17(24)19(14)2/h4-8,11H,9-10H2,1-3H3
InChIKeyZXUJIHWFKRUQDF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

1,3,7-Trimethyl-9-phenyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione (CAS 844834-56-6): Compound Identity and Procurement Classification


1,3,7-Trimethyl-9-phenyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione (CAS 844834-56-6) is a tricyclic xanthine derivative belonging to the tetrahydropyrimido[2,1-f]purinedione class. Its molecular formula is C₁₇H₁₉N₅O₂ with a molecular weight of 325.4 g/mol, an XLogP3-AA of 2.1, zero hydrogen bond donors, and four hydrogen bond acceptors [1]. The compound features a partially saturated pyrimidine ring fused to a purine-2,4-dione core, with methyl substituents at positions 1, 3, and 7, and a phenyl group directly attached at N9. This scaffold has been investigated in medicinal chemistry as a source of adenosine receptor ligands and monoamine oxidase B inhibitors, particularly for neurodegenerative disease applications [2]. The compound is listed in PubChem (CID 4909880) but has not been the subject of dedicated primary research publications with quantitative pharmacological characterization.

Why In-Class Substitution Is Not Straightforward for 1,3,7-Trimethyl-9-phenyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione


The tetrahydropyrimido[2,1-f]purinedione class exhibits steep structure–activity relationships where subtle changes in N9 substitution, spacer length, and N7 methylation status profoundly alter target selectivity profiles. Published SAR studies demonstrate that replacing a directly attached N9-phenyl with a benzyl or phenethyl linker shifts adenosine A₁/A₂A receptor affinity ratios, while N7-methyl introduction eliminates hydrogen-bond donor capacity and modifies MAO-B inhibitory potency [1][2]. Consequently, compounds within this chemotype cannot be treated as functionally interchangeable building blocks; the specific 1,3,7-trimethyl-9-phenyl substitution pattern confers a distinct physicochemical and pharmacological fingerprint that must be verified rather than assumed from class-level data. Direct quantitative comparative evidence for CAS 844834-56-6 is, however, extremely limited in the public domain.

Quantitative Differentiation Evidence: 1,3,7-Trimethyl-9-phenyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione vs. Closest Analogs


N7-Methylation: Hydrogen Bond Donor Count of Zero vs. N7-H Analogs

The target compound possesses zero hydrogen bond donors (HBD = 0), a direct consequence of N7-methylation which caps the only potential N–H donor site on the purine core. In contrast, 1,3-dimethyl-9-phenyl analogs lacking N7 methylation (e.g., 1,3-dimethyl-9-phenyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione) retain an N7-H and have HBD = 1 [1]. This difference is quantifiable and structurally confirmed by the PubChem computed descriptors [1]. A reduction from HBD = 1 to HBD = 0 is associated with increased passive membrane permeability and potentially altered CNS penetration in related xanthine-based scaffolds [2].

Physicochemical profiling Hydrogen bonding Blood–brain barrier penetration

N9-Direct Phenyl Attachment (Zero-Linker) vs. Phenylethyl Spacer: Conformational Rigidity and Adenosine A₂A Receptor Affinity Trends

SAR studies on pyrimido[2,1-f]purinediones demonstrate that linker length between the purine core and the aryl ring is a critical determinant of adenosine receptor affinity and selectivity. Phenylethyl-substituted analogs (two-carbon spacer) achieved submicromolar A₂A receptor affinities, with compound 2Ac (p-hydroxy-phenylethyl) displaying a Kᵢ of 0.23 μM at rat A₂A [1]. In contrast, compounds with a directly attached N9-phenyl group (zero-linker) showed reduced A₂A affinity and altered selectivity profiles compared to phenethyl derivatives [1][2]. The target compound, with its direct N9-phenyl linkage, is therefore predicted to exhibit a distinct receptor interaction profile from the well-characterized phenylethyl series. No quantitative binding data for the target compound itself are publicly available.

Adenosine A₂A receptor Conformational constraint Structure–activity relationship

Lipophilicity (XLogP3-AA = 2.1) vs. Caffeine and N9-Substituted Tetrahydropyrimidopurinedione Analogs

The target compound has a computed XLogP3-AA value of 2.1 [1]. This places it in a distinctly higher lipophilicity range than caffeine (XLogP3 = −0.07) [2], owing to the N9-phenyl substituent and the additional methylene groups in the tetrahydropyrimido ring. Within the tetrahydropyrimido[2,1-f]purinedione class, lipophilicity is a key determinant of both adenosine receptor affinity and MAO-B inhibitory potency; the 2013 Koch et al. study reported that potent MAO-B inhibitors in the 1,3-dimethyl series required lipophilic N9 substituents (e.g., 3,4-dichlorobenzyl; computed XLogP ~2.8–3.5) [3]. The target compound's XLogP of 2.1 is intermediate between simple N9-phenyl analogs and the more lipophilic dichlorobenzyl derivatives, suggesting a differentiated pharmacokinetic profile.

Lipophilicity Permeability ADME prediction

Rotatable Bond Count = 1: Intrinsic Conformational Restriction vs. Flexible-Linker Analogs

The target compound has a computed rotatable bond count of exactly 1 [1], corresponding solely to the bond between the N9 phenyl ring and the purine core. In contrast, benzyl-substituted analogs possess at least 2 rotatable bonds (the exocyclic C–C bond plus the phenyl rotational degree of freedom), and phenylethyl-substituted analogs have 3 or more rotatable bonds in the spacer region [2]. Lower rotatable bond counts are generally associated with reduced conformational entropy loss upon target binding and potentially improved binding enthalpy per pharmacophoric contact, although this must be balanced against the risk of suboptimal pre-organization for a given binding site [3].

Conformational entropy Molecular rigidity Target engagement

Tetrahydropyrimido Ring Saturation: Sp³ Character vs. Fully Unsaturated Xanthine Core in Caffeine

The target compound contains a partially saturated 6,7,8,9-tetrahydropyrimido ring bearing an sp³-hybridized C7 with a methyl substituent, introducing a stereocenter (racemic mixture unless resolved). This contrasts with caffeine (1,3,7-trimethylxanthine), which features a fully aromatic planar purine core [1][2]. The sp³ character alters the three-dimensional shape, reduces π–π stacking potential with aromatic protein residues, and modifies the electrostatic surface compared to flat xanthines. In published tetrahydropyrimido[2,1-f]purinedione series, ring saturation was essential for achieving dual adenosine A₂A antagonism/MAO-B inhibition, a profile not observed with corresponding fully aromatic xanthines [3].

Molecular shape CNS penetration Off-target profile

Research and Industrial Application Scenarios for 1,3,7-Trimethyl-9-phenyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione


Chemical Probe for Adenosine A₂A Receptor and MAO-B Dual-Target Screening Libraries

Based on the tetrahydropyrimido[2,1-f]purinedione scaffold established as a privileged chemotype for dual adenosine A₂A/MAO-B engagement [1], the target compound's unique combination of a direct N9-phenyl linker (conformational restriction), N7-methylation (HBD = 0), and intermediate lipophilicity (XLogP = 2.1) makes it a structurally distinct probe for screening libraries. Its single rotatable bond architecture enables investigation of pre-organization effects on dual-target pharmacology, serving as a rigid comparator alongside more flexible phenylethyl and benzyl analogs.

CNS Drug Discovery: Permeability and PK Profiling of Methylxanthine-Derived Tricyclic Scaffolds

With zero hydrogen bond donors, an XLogP of 2.1, and a molecular weight of 325.4 g/mol, the target compound's physicochemical parameters fall within favorable ranges for CNS drug-likeness [1][2]. Its partial ring saturation (sp³ character) distinguishes it from fully aromatic xanthines, predicting reduced P-glycoprotein recognition and altered brain-to-plasma ratios. It can serve as a tool for correlating Fsp³ and HBD count with experimentally determined CNS penetration parameters in the methylxanthine-derived tricyclic series.

Structural Biology Crystallization: Conformationally Constrained Xanthine Derivative as a Co-crystallization Ligand

The extreme conformational rigidity (single rotatable bond) of this compound, arising from the direct N9-phenyl attachment and the tetrahydropyrimido ring fusion, provides a well-defined binding pose with limited conformational sampling. This makes it a candidate for co-crystallization studies with purine-binding proteins (e.g., adenosine receptors, phosphodiesterases, or purine nucleoside phosphorylase), where unambiguous electron density interpretation is critical [1].

SAR Expansion: Systematic Exploration of 7-Methyl Effect on MAO-B Selectivity vs. Adenosine Receptor Engagement

Published 1,3-dimethyl-tetrahydropyrimido[2,1-f]purinediones exhibit potent MAO-B inhibition (IC₅₀ values down to 62.9 nM for optimized N9 substituents) and adenosine A₁/A₂A antagonism [1]. The N7-methyl substituent in the target compound represents a parameter not explored in published SAR series; its influence on MAO-B vs. adenosine receptor selectivity remains unknown. Procuring this compound enables comparison with N7-H analogs to quantify the steric and electronic contribution of the 7-methyl group to target engagement profiles.

Quote Request

Request a Quote for 1,3,7-trimethyl-9-phenyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.